molecular formula C17H16ClN7O5 B5879726 4-CHLORO-N-((E)-1-{3-METHOXY-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE

4-CHLORO-N-((E)-1-{3-METHOXY-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE

Cat. No.: B5879726
M. Wt: 433.8 g/mol
InChI Key: RZUUGQLXRGTOBY-KPSZGOFPSA-N
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Description

4-CHLORO-N-((E)-1-{3-METHOXY-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features a pyrazole ring, a nitro group, and a methoxy group

Preparation Methods

The synthesis of 4-CHLORO-N-((E)-1-{3-METHOXY-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the nitro group: Nitration of the pyrazole ring using nitric acid.

    Methoxylation: Introduction of the methoxy group via methylation reactions.

    Chlorination: Introduction of the chlorine atom using chlorinating agents.

    Condensation reaction: The final step involves the condensation of the chlorinated pyrazole derivative with a suitable aldehyde or ketone to form the desired compound.

Chemical Reactions Analysis

4-CHLORO-N-((E)-1-{3-METHOXY-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-((E)-1-{3-METHOXY-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The pyrazole ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar compounds include:

    4-CHLORO-3-ETHYL-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID: This compound has a similar pyrazole ring structure but differs in the substituents attached to the ring.

    1-METHYL-4-NITRO-1H-PYRAZOLE: This compound shares the nitro group and pyrazole ring but lacks the methoxy and chlorinated phenyl groups.

The uniqueness of 4-CHLORO-N-((E)-1-{3-METHOXY-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-[(E)-[3-methoxy-4-[(4-nitropyrazol-1-yl)methoxy]phenyl]methylideneamino]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN7O5/c1-23-9-13(18)16(22-23)17(26)21-19-6-11-3-4-14(15(5-11)29-2)30-10-24-8-12(7-20-24)25(27)28/h3-9H,10H2,1-2H3,(H,21,26)/b19-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUUGQLXRGTOBY-KPSZGOFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN=CC2=CC(=C(C=C2)OCN3C=C(C=N3)[N+](=O)[O-])OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)C(=O)N/N=C/C2=CC(=C(C=C2)OCN3C=C(C=N3)[N+](=O)[O-])OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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